Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Description
Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O4S2 and its molecular weight is 464.98. The purity is usually 95%.
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Biological Activity
Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and potential anticancer properties, while providing detailed research findings and data tables.
Structural Features
The compound is characterized by:
- Benzothiophene Core : Provides a unique scaffold that enhances biological interactions.
- Piperazine Moiety : Often associated with various pharmacological effects.
- Sulfonyl Group : Contributes to the compound's reactivity and biological activity.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits significant antimicrobial properties. The compound was tested against various pathogens, revealing moderate to potent inhibitory effects.
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 10 | Potent |
Pseudomonas aeruginosa | 20 | Moderate |
Candida albicans | 25 | Moderate |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Antiviral Activity
Research has indicated that this compound may also possess antiviral properties. It was found to inhibit the replication of certain viruses, potentially through interaction with viral proteins or host cell receptors.
- Study Findings : In vitro assays demonstrated a significant reduction in viral load in treated cell lines compared to controls.
- Mechanism of Action : The compound may interfere with viral entry or replication processes, although further studies are required to elucidate the precise mechanisms involved.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies.
Cancer Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa (cervical cancer) | 12.5 | Significant apoptosis |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
A549 (lung cancer) | 10.0 | Inhibition of migration |
The compound's ability to induce apoptosis and inhibit cell migration suggests its potential as an anticancer therapeutic agent.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of the compound against multi-drug resistant strains of bacteria showed promising results, highlighting its potential as a novel antimicrobial agent in clinical settings.
- Neuroprotective Effects : Another study investigated its effects on neuroblastoma cells (SH-SY5Y), revealing that at therapeutic concentrations, it did not exhibit cytotoxicity while enhancing cell viability under oxidative stress conditions.
Properties
IUPAC Name |
methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-14-7-8-15(22)13-17(14)23-9-11-24(12-10-23)30(26,27)20-16-5-3-4-6-18(16)29-19(20)21(25)28-2/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIBVBPNVVANQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.